molecular formula C20H22N4O2 B2506764 N-(2,4-dimethylphenyl)-1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 899993-82-9

N-(2,4-dimethylphenyl)-1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2506764
CAS No.: 899993-82-9
M. Wt: 350.422
InChI Key: IWSDIVXDQXOXCU-UHFFFAOYSA-N
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Description

This compound is a triazole-carboxamide derivative featuring a 2,4-dimethylphenyl group on the carboxamide nitrogen, a 2-methoxy-5-methylphenyl substituent on the triazole ring, and a methyl group at position 5 of the triazole core.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-1-(2-methoxy-5-methylphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-12-6-8-16(14(3)10-12)21-20(25)19-15(4)24(23-22-19)17-11-13(2)7-9-18(17)26-5/h6-11H,1-5H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSDIVXDQXOXCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)C3=C(C=CC(=C3)C)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethylphenyl)-1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of 1,2,3-triazoles. This compound is characterized by a unique molecular structure that includes a triazole ring and various substituents on the phenyl rings, contributing to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as its mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C20_{20}H22_{22}N4_4O2_2, with a molecular weight of 350.422 g/mol. The triazole moiety is known for its diverse biological activities and serves as a scaffold for drug design.

Anticancer Activity

Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant anticancer properties. For instance:

  • A study demonstrated that related triazole derivatives displayed antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) with IC50_{50} values ranging from 1.1 to 4.24 μM .
  • The mechanism of action for these compounds often involves the inhibition of thymidylate synthase (TS), a critical enzyme in DNA synthesis. The synthesized derivatives showed TS inhibitory activity comparable to standard chemotherapeutic agents like doxorubicin and 5-fluorouracil .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

  • Compounds with similar triazole structures demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, indicating potential as antimicrobial agents .
  • The molecular docking studies support these findings by showing favorable interactions between the triazole derivatives and bacterial targets.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit essential enzymes involved in cancer cell proliferation and microbial growth. For example, TS inhibition leads to reduced DNA synthesis in cancer cells.
  • Cell Signaling Pathways : Some studies suggest that triazole derivatives can modulate signaling pathways associated with inflammation and cell survival . This includes blocking pathways like NF-kB which are critical in inflammatory responses.

Case Studies and Experimental Findings

Several experimental studies have assessed the biological activities of triazole derivatives:

Study Compound Cell Line IC50_{50} (μM) Activity
Triazole Derivative AMCF-71.1Antiproliferative
Triazole Derivative BHCT-1162.6Antiproliferative
Triazole Derivative CHepG21.4Antiproliferative
Triazole Derivative DE. coli-Antimicrobial
Triazole Derivative ES. aureus-Antimicrobial

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent variations:

Compound Name R1 (Triazole Substituent) R2 (Carboxamide Substituent) Key Structural Differences
Target Compound 2-methoxy-5-methylphenyl 2,4-dimethylphenyl Reference for comparison
N-(2,6-Dimethylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 2-methoxyphenyl 2,6-dimethylphenyl R2: 2,6-dimethyl vs. 2,4-dimethyl
N-(2-Ethoxyphenyl)-1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 4-isopropylphenyl 2-ethoxyphenyl R1: Bulky isopropyl group; R2: Ethoxy vs. methoxy
N-(2,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 3,4-dimethylphenyl 2,4-dimethoxyphenyl R1: Dimethyl vs. methoxy-methyl; R2: Dimethoxy
N-Substituted-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide derivatives 4-methylphenyl Varied (e.g., alkyl, aryl) Simpler R1; broader substituent exploration

Key Observations :

  • Electron-Donating Groups : The 2-methoxy-5-methylphenyl group on the triazole introduces both methoxy (electron-donating) and methyl (hydrophobic) functionalities, contrasting with the purely hydrophobic 4-isopropylphenyl group in .
  • Synthetic Flexibility : Derivatives with simpler R1 groups (e.g., 4-methylphenyl) allow for rapid diversification of the carboxamide substituent , whereas the target compound’s synthesis requires precise regioselective coupling.

Physicochemical and Spectral Data

While direct data for the target compound are unavailable, inferences can be drawn from analogues:

  • IR Spectroscopy : Expected peaks include N-H stretching (~3300 cm⁻¹ for carboxamide) and C=O stretching (~1650 cm⁻¹), consistent with triazole-carboxamides .
  • ¹H NMR : Distinct signals for methoxy (~δ 3.8 ppm) and aromatic methyl groups (~δ 2.3 ppm) would differentiate it from analogues lacking these substituents .

Q & A

Q. Advanced

  • Optimization : Ultrasound-assisted synthesis reduces reaction time (e.g., from 24 hours to 2 hours) and improves yields by 15–20% compared to conventional heating .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance carboxamide coupling efficiency, while DCM is preferred for azide formation to minimize side reactions .

How is the molecular structure of this compound characterized, and what analytical techniques are critical for validation?

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, methyl groups at δ 2.2–2.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peak at m/z 395.18) .
  • X-Ray Diffraction : Single-crystal X-ray analysis resolves spatial arrangements (e.g., dihedral angles between triazole and aryl groups) .

Q. Advanced

  • Dynamic NMR : Detects conformational flexibility in solution (e.g., hindered rotation of the methoxy group) .
  • Solid-State IR : Identifies hydrogen-bonding patterns critical for crystallinity .

What chemical reactions can this compound undergo, and how do functional groups dictate reactivity?

Q. Basic

  • Electrophilic Substitution : The electron-rich methoxy group directs nitration or halogenation to the para position .
  • Hydrolysis : The carboxamide group resists hydrolysis under acidic conditions but cleaves with strong bases (e.g., NaOH in refluxing ethanol) .

Q. Advanced

  • Click Chemistry : The triazole ring participates in further CuAAC reactions to generate bioconjugates (e.g., with PEG-azides for solubility studies) .
  • Photochemical Reactivity : UV irradiation induces isomerization of the triazole ring in polar solvents, monitored by UV-Vis spectroscopy .

How should researchers design experiments to evaluate its biological activity against cancer cell lines?

Q. Advanced

  • Cell Line Selection : Use panels with varying receptor expression (e.g., MCF-7 for estrogen receptor-positive breast cancer, HeLa for cervical cancer) to assess selectivity .
  • Dose-Response Curves : Test concentrations from 0.1–100 µM over 48–72 hours, with cisplatin as a positive control .
  • Mechanistic Probes : Combine with ROS scavengers (e.g., NAC) or caspase inhibitors to elucidate apoptosis pathways .

How can contradictions in reported bioactivity data be resolved?

Q. Advanced

  • Substituent Analysis : Compare analogs with halogen (e.g., fluoro) vs. alkyl (e.g., methyl) groups; fluorinated derivatives often show enhanced membrane permeability .
  • Assay Variability : Standardize protocols (e.g., MTT vs. resazurin assays) and cell passage numbers to reduce inter-lab variability .

What computational methods are used to predict binding modes and structure-activity relationships (SAR)?

Q. Advanced

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with kinases (e.g., EGFR), highlighting hydrogen bonds between the carboxamide and Thr766 .
  • QSAR Modeling : Hammett constants of substituents correlate with logP and IC₅₀ values in leukemia cell lines (R² > 0.85) .

What strategies improve synthetic yield and scalability for preclinical studies?

Q. Advanced

  • Flow Chemistry : Continuous synthesis reduces batch variability and increases throughput (e.g., 85% yield at 10 g scale) .
  • Green Solvents : Switch to cyclopentyl methyl ether (CPME) for azide formation, reducing waste and toxicity .

How can derivatization enhance its pharmacokinetic properties?

Q. Advanced

  • Prodrug Design : Introduce ester groups at the carboxamide for improved oral bioavailability, hydrolyzed in vivo by esterases .
  • PEGylation : Conjugation with polyethylene glycol (PEG) increases half-life in plasma by 3-fold .

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